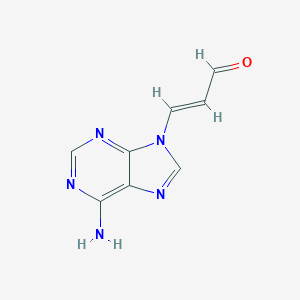

腺嘌呤丙烯醛

描述

Adenine is a purine base which forms a component of DNA among other functions and is present in many multivitamins . Adenine propenal is a product of the reaction of DNA with oxidants such as peroxynitrite and bleomycin .

Synthesis Analysis

Adenine propenal is known to react with glutathione via Michael addition to form glutathionylpropenal and a glutathione adenine propenal cross-link . A survey of the reaction of adenine propenal with amino acids revealed that lysine and cysteine form adducts .Molecular Structure Analysis

Adenine is also known as 6-aminopurine which possesses the structure of the pyrimidyl pyrine . The most reactive base propenal, adenine propenal, reacts with DNA to form covalent adducts .Chemical Reactions Analysis

Base propenals are products of the reaction of DNA with oxidants such as peroxynitrite and bleomycin . The most reactive base propenal, adenine propenal, is mutagenic in Escherichia coli and reacts with DNA to form covalent adducts .Physical And Chemical Properties Analysis

Adenine is a purine derivative (nucleobase) and it is an important component in all biological systems. It is present in the deoxyribonucleic acid (DNA), where it pairs with nucleobase cytosine .科学研究应用

DNA Damage and Mutagenesis

Adenine propenal has been identified as mutagenic in Escherichia coli and can react with DNA to form covalent adducts . This property is crucial for understanding the mechanisms of DNA damage and the subsequent biological responses, including mutagenesis. Research in this area can lead to insights into the prevention and treatment of genetic disorders and cancers.

Protein Modification

The reactivity of adenine propenal with proteins, particularly with amino acids like lysine and cysteine, has been explored . This modification can affect protein function and stability, providing a pathway to study protein aging and the development of diseases associated with protein misfolding or dysfunction.

Inhibition of DNA Repair Proteins

Adenine propenal’s ability to modify proteins has been shown to dramatically reduce the DNA-binding ability of the DNA repair protein XPA . This inhibition is significant for studying the nucleotide excision repair (NER) process and its role in protecting against DNA damage from environmental factors.

Biomarker Discovery

In the context of kidney disease, adenine has been identified as a key marker of kidney fibrosis for diabetic kidney disease . While this research focuses on adenine rather than adenine propenal specifically, the metabolic pathways involving adenine derivatives are of high interest for biomarker discovery and therapeutic targeting.

Chemical Biology

Adenine propenal’s interactions with nucleophilic sites of DNA and proteins make it a valuable tool in chemical biology . It can be used to study the chemical nature of biological processes and to develop novel probes for tracking and analyzing biological functions.

Metabolomics

The study of metabolomics, particularly in kidney disease, has highlighted the importance of adenine-related compounds . Adenine propenal could contribute to this field by providing insights into the metabolic changes associated with disease states and the identification of potential therapeutic targets.

Toxicology

Understanding the toxicological effects of adenine propenal on cellular components is essential for assessing its potential risks . This knowledge can inform safety guidelines for handling the compound and evaluating its environmental impact.

Pharmacology

The modification of proteins by adenine propenal, such as human serum albumin and XPA, can influence drug interactions and efficacy . Research in this area can lead to the development of new drugs and therapeutic strategies that consider the effects of adenine propenal on protein targets.

作用机制

Target of Action

Adenine propenal is a highly reactive compound that primarily targets DNA and proteins . It has been found to form covalent adducts with DNA . In addition, it reacts with amino acids such as lysine and cysteine, forming adducts .

Mode of Action

Adenine propenal interacts with its targets through a chemical reaction that forms covalent adducts . The major products of this reaction are Nε-Oxopropenyllysine, a lysine−lysine cross-link, and S-oxopropenyl cysteine .

Biochemical Pathways

It is known that adenine propenal is a product of the reaction of dna with oxidants such as peroxynitrite and bleomycin . This suggests that it may play a role in oxidative stress pathways.

Result of Action

The reaction of adenine propenal with DNA and proteins can have significant effects at the molecular and cellular levels. For instance, it has been found to be mutagenic in Escherichia coli . Moreover, its reaction with the DNA repair protein, XPA, dramatically reduces XPA’s ability to bind to a DNA substrate .

Action Environment

The action of adenine propenal can be influenced by various environmental factors. For example, the presence of oxidants can increase the production of adenine propenal . Additionally, the pH and temperature of the environment may affect the reactivity of adenine propenal and its ability to form adducts with DNA and proteins.

安全和危害

未来方向

属性

IUPAC Name |

(E)-3-(6-aminopurin-9-yl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h1-5H,(H2,9,10,11)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXOMQKQLZJTQN-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C=CC=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)/C=C/C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenine propenal | |

CAS RN |

90029-73-5 | |

| Record name | 9-(3-Oxoprop-1-enyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090029735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

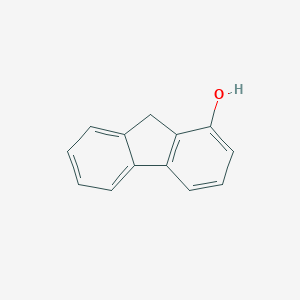

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)